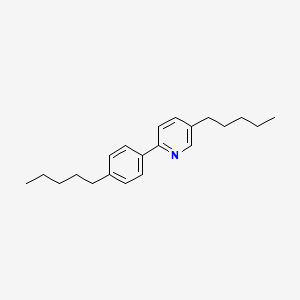
(Z)-N-(3-oxo-3-(phenethylamino)-1-phenylprop-1-en-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(3-oxo-3-(phenethylamino)-1-phenylprop-1-en-2-yl)benzamide is an organic compound with a complex structure that includes phenyl, benzamide, and phenethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-oxo-3-(phenethylamino)-1-phenylprop-1-en-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of benzamide with a phenethylamine derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired (Z)-isomer is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-oxo-3-(phenethylamino)-1-phenylprop-1-en-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: This can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-oxo-3-(phenethylamino)-1-phenylprop-1-en-2-yl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could bind to specific proteins or enzymes, making it a candidate for drug development studies.
Medicine
In medicine, this compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, although detailed studies are required to confirm its efficacy and safety.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for creating polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-N-(3-oxo-3-(phenethylamino)-1-phenylprop-1-en-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The phenethylamino group may facilitate binding to specific sites, while the benzamide moiety could influence the compound’s overall stability and reactivity. Detailed studies are needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-oxo-3-(phenethylamino)-1-phenylprop-1-en-2-yl)benzamide: This compound lacks the (Z)-configuration, which may affect its reactivity and binding properties.
N-(3-oxo-3-(phenethylamino)-1-phenylprop-1-en-2-yl)acetamide: This compound has an acetamide group instead of a benzamide group, potentially altering its chemical behavior.
N-(3-oxo-3-(phenethylamino)-1-phenylprop-1-en-2-yl)benzoate: This ester derivative may have different solubility and reactivity compared to the benzamide compound.
Uniqueness
The (Z)-configuration of (Z)-N-(3-oxo-3-(phenethylamino)-1-phenylprop-1-en-2-yl)benzamide is a key feature that distinguishes it from similar compounds. This configuration can influence the compound’s overall shape, reactivity, and interaction with biological targets, making it unique in its class.
Properties
Molecular Formula |
C24H22N2O2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[(Z)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C24H22N2O2/c27-23(21-14-8-3-9-15-21)26-22(18-20-12-6-2-7-13-20)24(28)25-17-16-19-10-4-1-5-11-19/h1-15,18H,16-17H2,(H,25,28)(H,26,27)/b22-18- |
InChI Key |
JVYLNHMIFABVOZ-PYCFMQQDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B11706143.png)


![3-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid](/img/structure/B11706154.png)

![(2E)-2-[(4-nitrophenyl)formamido]-3-phenyl-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11706166.png)
![2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol](/img/structure/B11706172.png)

![5-Bromo-6-{[(4-methylphenyl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B11706175.png)
![S-[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2-(phenylamino)ethyl] carbamothioate](/img/structure/B11706176.png)
![(5Z)-5-(4-methoxybenzylidene)-3-{[(4-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B11706185.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11706186.png)
![2-hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid](/img/structure/B11706199.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11706205.png)
